Comparative Predicted ADMET Profile: Antiarol Rutinoside vs. 3,4,5-Trimethoxyphenol (Aglycone)
In silico ADMET predictions reveal marked differences in oral bioavailability and transporter inhibition between antiarol rutinoside and its aglycone. The glycosylated form shows a predicted probability of Human Intestinal Absorption (HIA) of 82.20% and a Caco-2 permeability probability of 82.38% [1]. Critically, it is predicted to be an inhibitor of OATP1B1 (92.55%) and OATP1B3 (93.15%), hepatic uptake transporters [1]. The aglycone, 3,4,5-trimethoxyphenol, lacks these specific glycoside-related transporter interaction predictions, representing a significant functional divergence [2].
| Evidence Dimension | Predicted Human Intestinal Absorption (HIA) Probability |
|---|---|
| Target Compound Data | 82.20% |
| Comparator Or Baseline | 3,4,5-Trimethoxyphenol (Aglycone): Not predicted for glycoside-specific transporters |
| Quantified Difference | Qualitative difference: Only the glycoside exhibits predicted OATP1B1/1B3 inhibition. |
| Conditions | In silico prediction via admetSAR 2.0 |
Why This Matters
Procurement of the rutinoside, not the aglycone, is essential for studies investigating OATP-mediated hepatic uptake or intestinal absorption in Caco-2 models.
- [1] PlantaE DB. CID 59002398 (Antiarol rutinoside). ADMET Properties (via admetSAR 2). View Source
- [2] PubChem. 3,4,5-Trimethoxyphenol (CID 79441). National Library of Medicine. View Source
